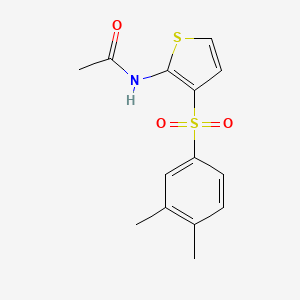

N-(3-((3,4-dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide

Description

N-(3-((3,4-Dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide is a sulfonated thiophene derivative featuring an acetamide group at the 2-position of the thiophene ring and a 3,4-dimethylphenyl sulfonyl moiety at the 3-position. For instance, sulfonated thiophenes and acetamides are frequently employed as intermediates in drug synthesis or as ligands in coordination chemistry due to their electronic versatility . The sulfonyl group enhances stability and modulates solubility, while the thiophene ring contributes to π-electron delocalization, which is critical in bioactive molecules or conductive polymers .

Properties

IUPAC Name |

N-[3-(3,4-dimethylphenyl)sulfonylthiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-9-4-5-12(8-10(9)2)20(17,18)13-6-7-19-14(13)15-11(3)16/h4-8H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBGKTNUNIPUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(SC=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N-(3-((3,4-dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide with related compounds:

Key Observations:

- Sulfonyl vs. Sulfamoyl/Sulfanyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with sulfamoyl () and sulfanyl () groups, which are less polar. This difference impacts solubility and reactivity; sulfonyl derivatives are often more stable and less prone to oxidation .

- Thiophene vs. Thiazole/Phthalimide Cores : Thiophene (aromatic, sulfur-containing) offers distinct electronic properties compared to thiazole (nitrogen-containing) or phthalimide (rigid, planar) rings. Thiazole derivatives, such as in , exhibit strong coordination with metals, while thiophenes are common in conductive polymers .

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, whereas dichlorophenyl () or dimethoxyphenyl () substituents alter electronic and hydrophobic interactions.

Spectroscopic and Physical Properties

- NMR Signatures : In acetamide derivatives, the NH proton typically resonates at δ 10.0–10.5 ppm (e.g., δ 10.33 in and ) . The sulfonyl group in the target compound may deshield adjacent thiophene protons, shifting their signals upfield compared to acetylated analogs .

- Melting Points : Sulfonated compounds generally exhibit higher melting points due to strong intermolecular interactions. For example, the thiazole acetamide in melts at 459–461 K, whereas acetamides with smaller substituents (e.g., ) lack reported high melting points .

Q & A

Q. What are the optimized synthetic protocols for preparing N-(3-((3,4-dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of sulfonyl-acetamide derivatives typically involves sequential sulfonation and acetylation steps. For example, in related compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, sulfonamide intermediates are acetylated using acetic anhydride under reflux conditions, yielding crystalline products after solvent evaporation . Key factors include:

- Reagent stoichiometry : Excess acetic anhydride ensures complete acetylation.

- Temperature control : Reflux at ~120°C prevents side reactions (e.g., hydrolysis).

- Purification : Slow evaporation of ethanol yields high-purity crystals (≥95% by NMR).

Variations in sulfonating agents (e.g., chlorosulfonic acid vs. SO₃ complexes) or acetyl donors (acetyl chloride vs. anhydride) may alter yields by 10–15% due to steric or electronic effects .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR resolve aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyls (δ 168–170 ppm). Methyl groups on the dimethylphenyl moiety appear as singlets (δ 2.3–2.5 ppm) .

- X-ray Crystallography : Bond lengths (e.g., C–S = 1.76–1.79 Å, C=O = 1.21 Å) and torsion angles (e.g., sulfonyl group dihedral angles = 15–20°) validate geometry . Intermolecular interactions, such as C–H···O hydrogen bonds (2.8–3.0 Å), stabilize crystal packing .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 363.08 for C₁₄H₁₅NO₃S₂) .

Advanced Research Questions

Q. How do intermolecular non-covalent interactions in the crystal structure of this compound influence its physicochemical stability?

Methodological Answer: Crystallographic studies reveal that C–H···O interactions between sulfonyl oxygen and methyl/aryl hydrogens create a head-to-tail molecular arrangement, enhancing thermal stability (decomposition >250°C) . For example:

| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| C9–H9B···O3 | 2.89 | 147 | Chain propagation |

| C2–H5···O5 | 3.02 | 155 | Lattice cohesion |

| These interactions reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but improve shelf life under ambient conditions . |

Q. How can discrepancies in reaction outcomes between different synthetic routes (e.g., acetylation agents or sulfonation steps) be systematically analyzed and resolved?

Methodological Answer: Contradictions in yield or purity arise from:

- Competing side reactions : Nitro group reduction during sulfonation (observed in analog synthesis) .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve acetylation efficiency by 20% vs. uncatalyzed routes .

Resolution strategies :

DoE (Design of Experiments) : Vary temperature (80–140°C), solvent (toluene vs. DMF), and catalyst loading to identify optimal conditions.

HPLC-MS monitoring : Track intermediates (e.g., sulfonamide precursors) to pinpoint bottlenecks.

Crystallization screening : Use mixed solvents (ethanol/water) to enhance purity (>99% by XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.